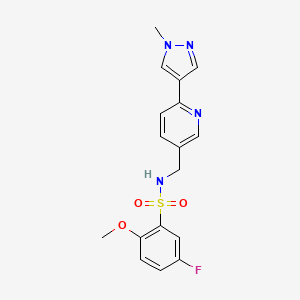

5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17FN4O3S and its molecular weight is 376.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Similar compounds have been known to target various receptors and enzymes

Mode of Action

Similar compounds have been known to interact with their targets through various mechanisms, such as inhibition or activation . The exact interaction of this compound with its targets would require further investigation.

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action of similar compounds

Biologische Aktivität

5-Fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide, a compound with the CAS number 2034391-36-9, has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article presents a detailed overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H17FN4O3S with a molecular weight of 376.4 g/mol. Its structure integrates a sulfonamide group with a pyrazole and pyridine moiety, which are known for their pharmacological relevance.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring and subsequent functionalization to introduce the sulfonamide group. Research indicates that compounds with similar structures have been synthesized using various methods, including microwave-assisted synthesis and traditional reflux methods, enhancing yield and purity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to this compound have demonstrated significant antiproliferative activity against various cancer cell lines, including:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 5.40 |

| Liver Cancer | HepG2 | 0.01 |

| Colorectal Cancer | HCT116 | 1.78 |

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example, compounds with similar structures have been shown to inhibit carbonic anhydrase isozymes, which play a crucial role in tumor microenvironment regulation . This inhibition can lead to reduced tumor acidity and enhanced efficacy of chemotherapeutic agents.

Neurological Implications

In addition to its anticancer properties, there is emerging evidence that pyrazole derivatives can modulate neurotransmitter systems. Specifically, some studies indicate that compounds targeting metabotropic glutamate receptors (mGluRs) may offer therapeutic benefits for central nervous system disorders . The potential for this compound to act as a negative allosteric modulator at mGluR2 could position it as a candidate for treating conditions such as anxiety and depression.

Case Studies

Case Study 1: Antitumor Activity

In a comparative study, several pyrazole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results showed that those containing the 1H-pyrazole structure exhibited superior potency compared to traditional chemotherapeutics like doxorubicin. Specifically, the compound demonstrated an IC50 value significantly lower than standard treatments across multiple cancer types .

Case Study 2: Neuropharmacological Effects

A recent trial investigated the effects of similar compounds on mGluR modulation in animal models. Results indicated that these compounds could effectively reduce anxiety-like behaviors without the sedative effects typically associated with benzodiazepines . This suggests a promising avenue for further research into the neurological applications of this compound.

Wissenschaftliche Forschungsanwendungen

5-fluoro-2-methoxy-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, especially in the development of pharmaceuticals. It features a benzenesulfonamide core with substitutions of a fluorine atom, a methoxy group, and a pyridine moiety connected through a methylene bridge to a pyrazole derivative.

Potential Applications

- Medicinal Chemistry The compound is considered for its potential use in drug development targeting various diseases. Its unique structure may lead to specific biological activities that can be used for therapeutic purposes. It may also be used as an intermediate in synthesizing related compounds with enhanced efficacy or selectivity against specific biological targets.

- Biological Activities Compounds with structural similarities have been studied for antimicrobial, anti-inflammatory, and anticancer properties. The pyrazole and pyridine rings may enhance biological interactions because of their electron-rich nature, potentially allowing for interactions with biological targets like enzymes and receptors.

- Interaction Studies Interaction studies could focus on its binding affinity to enzymes or receptors relevant to disease pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be used to quantify binding interactions and understand mechanisms of action.

Several compounds share structural similarities with this compound.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-methyl-N-(3-pyridinylmethyl)benzenesulfonamide | Methyl group on the benzenesulfonamide | Antimicrobial properties |

| N-(2-(1H-pyrazol-1-yl)benzyl)-4-methylbenzenesulfonamide | Pyrazole ring similar to the target compound | Anti-inflammatory effects |

| 5-fluoro-N-(pyridinylmethyl)benzenesulfonamide | Retains fluorine and pyridine, lacks methoxy group | Potential anticancer activity |

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3S/c1-22-11-13(10-20-22)15-5-3-12(8-19-15)9-21-26(23,24)17-7-14(18)4-6-16(17)25-2/h3-8,10-11,21H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWMIUIMYVVGDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.